molecular formula C7H8N2S B1270963 2-Aminobenzenecarbothioamide CAS No. 2454-39-9

2-Aminobenzenecarbothioamide

Cat. No. B1270963
CAS RN: 2454-39-9
M. Wt: 152.22 g/mol
InChI Key: HPZKAJRFABCGFF-UHFFFAOYSA-N
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Description

2-Aminobenzenecarbothioamide is a chemical compound with the molecular formula C7H8N2S . It has a molecular weight of 152.22 g/mol . The IUPAC name for this compound is 2-aminobenzenecarbothioamide .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzenecarbothioamide consists of a benzene ring substituted with an amino group and a carbothioamide group . The InChI representation of the molecule is InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) .


Physical And Chemical Properties Analysis

2-Aminobenzenecarbothioamide has a molecular weight of 152.22 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The topological polar surface area is 84.1 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Aminobenzenecarbothioamide is utilized in the synthesis of various heterocyclic compounds, such as tetrahydroquinazolinethiones and α-aminonitriles . These compounds have significant applications in pharmaceuticals, acting as precursors for drugs with potential therapeutic effects.

Pharmacological Research

The compound serves as a key reactant in pharmacological research, particularly in the synthesis of 2-aminobenzothiazole derivatives . These derivatives exhibit potent pharmacological activities and are explored for their therapeutic potential in treating various diseases.

Nanorobotics in Medicine

In the field of precision medicine, 2-Aminobenzenecarbothioamide could potentially be involved in the development of nanorobotics. These nanorobots can be used for targeted drug delivery, minimally invasive surgery, and cell manipulation, revolutionizing medical diagnostics and treatments .

Agricultural Applications

While direct applications in agriculture are not explicitly mentioned, the broader class of thioamide compounds, to which 2-Aminobenzenecarbothioamide belongs, may play a role in the development of antimicrobial agents used in farming to address drug-resistance concerns .

Industrial Applications

2-Aminobenzenecarbothioamide is available commercially and is used in various industrial applications. It is a sulfur-containing organic compound that has been studied for its biological activity and potential applications in material science .

Environmental Applications

Research into noble metal nanomaterials, which could involve thioamide-based compounds like 2-Aminobenzenecarbothioamide, focuses on environmental sensing and catalysis. These applications are crucial for monitoring and improving environmental health .

Material Science

The compound’s derivatives are being explored in the realm of material science, particularly in the synthesis and development of two-dimensional materials. These materials have unique properties and are used in a variety of applications, including electronics and optoelectronics .

Analytical Chemistry

In analytical chemistry, 2-Aminobenzenecarbothioamide may be used in chemiluminescent reactions for the detection of various compounds. This application is essential for developing sensitive and specific analytical systems .

properties

IUPAC Name

2-aminobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZKAJRFABCGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364346
Record name 2-aminobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzenecarbothioamide

CAS RN

2454-39-9
Record name 2-Aminobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2454-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzenecarbothioamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminothiobenzamide
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Record name 2-aminobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-aminobenzenecarbothioamide in the synthesis of α-aminonitriles?

A1: Research suggests that 2-aminobenzenecarbothioamide can participate in the formation of α-aminonitriles. A study [] investigated the reaction of benzaldehyde, 2-aminobenzenecarbothioamide, potassium cyanide, and acetic acid. Depending on the reaction conditions, this reaction yielded either tetrahydroquinazolinethione or the α-aminonitrile. The authors propose that an imine intermediate, formed from benzaldehyde and 2-aminobenzenecarbothioamide, plays a key role in the α-aminonitrile formation pathway.

Q2: Are there alternative synthetic routes to access similar compounds starting from 2-aminobenzenecarbothioamide?

A2: Yes, 2-aminobenzenecarbothioamide can be used as a starting material for other heterocyclic compounds. While not directly covered in the provided abstracts, another study [] mentions the use of 2-aminobenzenecarbothioamide as a precursor in synthesizing various heterocyclic compounds. This suggests its versatility as a building block in organic synthesis.

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